Cas no 7490-96-2 (Glycine hydriodide)

Glycine hydriodide Chemical and Physical Properties
Names and Identifiers
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- Glycine, hydriodide(2:1) (8CI,9CI)
- 2-aminoacetic acid hydroiodide
- 2-Aminoacetic acid hydroiodide(2:1)
- GLYCINE HYDRIODIDE
- J56052844H
- Diglycocoll hydriodide
- Diglycocoll hydroiodide
- Glycine, hydriodide (2:1)
- AKOS030227976
- AS-60064
- 2-aminoacetic acid;hydroiodide
- DTXSID20225879
- SCHEMBL15452927
- 7490-96-2
- glycine hydroiodide
- A10882
- Glycine hydriodide
-
- MDL: MFCD29924216
- Inchi: 1S/2C2H5NO2.HI/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);1H
- InChI Key: VQKNNQCPNAEMNT-UHFFFAOYSA-N
- SMILES: I[H].O([H])C(C([H])([H])N([H])[H])=O.O([H])C(C([H])([H])N([H])[H])=O
Computed Properties
- Exact Mass: 202.94388
- Monoisotopic Mass: 202.944
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 42.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127
Experimental Properties
- Boiling Point: 240.9°C at 760 mmHg
- Flash Point: 99.5°C
- PSA: 63.32
Glycine hydriodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003GZQ-1g |
2-aminoacetic acid hydroiodide |
7490-96-2 | 95% | 1g |
$199.00 | 2024-04-21 | |
A2B Chem LLC | AB61190-5g |
2-aminoacetic acid hydroiodide |
7490-96-2 | 95% | 5g |
$491.00 | 2024-04-19 | |
eNovation Chemicals LLC | D582562-5g |
2-aminoacetic acid hydroiodide |
7490-96-2 | 95% | 5g |
$500 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907384-1g |
2-aminoacetic acid hydroiodide |
7490-96-2 | 95% | 1g |
¥4,041.00 | 2022-09-29 | |
Aaron | AR003H82-5g |
2-Aminoacetic acid hydroiodide |
7490-96-2 | 95% | 5g |
$433.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539346-250mg |
Glycine hydroiodide |
7490-96-2 | 98% | 250mg |
¥588.00 | 2024-07-28 | |
Aaron | AR003H82-250mg |
2-Aminoacetic acid hydroiodide |
7490-96-2 | 95% | 250mg |
$61.00 | 2025-01-22 | |
1PlusChem | 1P003GZQ-250mg |
2-aminoacetic acid hydroiodide |
7490-96-2 | 95% | 250mg |
$99.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539346-5g |
Glycine hydroiodide |
7490-96-2 | 98% | 5g |
¥4500.00 | 2024-07-28 | |
Aaron | AR003H82-1g |
2-Aminoacetic acid hydroiodide |
7490-96-2 | 95% | 1g |
$174.00 | 2025-01-22 |
Glycine hydriodide Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on Glycine hydriodide
Glycine Hydriodide (CAS No. 7490-96-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Glycine hydriodide, chemically identified by the CAS number 7490-96-2, is a compound of significant interest in the realms of chemical and pharmaceutical research. This white crystalline powder, derived from the combination of glycine and hydroiodic acid, has garnered attention due to its versatile applications and potential benefits in various scientific domains.
The molecular structure of glycine hydriodide consists of an amino acid, glycine, which is a non-essential amino acid playing a crucial role in protein synthesis and various metabolic processes. When combined with hydroiodic acid, it forms a salt that exhibits unique chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
In recent years, glycine hydriodide has been explored for its pharmacological properties. Research has indicated that it may possess neuroprotective effects, making it a subject of interest in the development of treatments for neurological disorders. Studies have shown that glycine hydriodide can modulate the activity of the glycine receptor, which is involved in neurotransmission and has implications for conditions such as epilepsy and spinal cord injuries.
Furthermore, the compound has been investigated for its potential role in enhancing cognitive functions. The modulation of neurotransmitter systems by glycine hydriodide may contribute to improved memory and learning capabilities. This has sparked interest in exploring its use as a nootropic agent, particularly in aging populations where cognitive decline is a significant concern.
The synthesis of glycine hydriodide is a well-documented process that involves the reaction of glycine with hydroiodic acid under controlled conditions. The purity and yield of the product are critical factors that influence its applicability in pharmaceutical formulations. Advanced synthetic techniques have been developed to optimize the production process, ensuring high-quality material for research and industrial use.
One of the key advantages of glycine hydriodide is its stability under various storage conditions. This makes it a reliable compound for long-term studies and clinical trials. Additionally, its solubility in water allows for easy formulation into solutions and suspensions, facilitating its use in drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of glycine hydriodide more accurately. Molecular modeling studies have provided insights into how the compound interacts with biological targets, aiding in the design of more effective derivatives with enhanced therapeutic profiles.
The safety profile of glycine hydriodide has been extensively evaluated through preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal side effects reported. However, as with any pharmacological agent, further research is needed to fully understand its long-term effects and potential interactions with other medications.
Industrial applications of glycine hydriodide are also emerging. Its role as a chiral auxiliary in asymmetric synthesis has been explored, particularly in the production of pharmaceutical intermediates. The ability to induce enantioselectivity makes it a valuable tool in synthetic chemistry, contributing to more efficient and sustainable manufacturing processes.
The regulatory landscape for glycine hydriodide is evolving as its potential benefits become more recognized. Regulatory agencies are closely monitoring ongoing clinical trials to assess its efficacy and safety for various indications. As more data becomes available, expectations are high that glycine hydriodide will gain approval for additional therapeutic uses.
In conclusion, glycine hydriodide (CAS No. 7490-96-2) represents a promising compound with diverse applications in chemical synthesis and pharmaceutical development. Its unique properties make it a valuable asset in addressing neurological disorders, cognitive enhancement, and other health challenges. Continued research and development efforts are expected to unlock new possibilities for this versatile compound.
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